molecular formula C16H15FN2O3S B2977590 N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide CAS No. 905687-14-1

N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide

Cat. No. B2977590
CAS RN: 905687-14-1
M. Wt: 334.37
InChI Key: LWLVFKOQGCCGOT-UHFFFAOYSA-N
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Description

“N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide” is a complex organic compound. It contains a benzenesulfonamide moiety, a fluorophenyl group, and a pyrrolidinone ring. Benzenesulfonamides are known to have various biological activities, and fluorophenyl groups are often used in medicinal chemistry due to the unique properties of fluorine .

Scientific Research Applications

Inhibition of Kynurenine 3-Hydroxylase

The compound has been studied for its ability to inhibit kynurenine 3-hydroxylase, an enzyme involved in the kynurenine pathway. This pathway is significant in neurodegenerative diseases, and inhibitors like N-(1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide may have therapeutic potential in this context. One study found that similar benzenesulfonamide derivatives blocked rat and gerbil kynurenine 3-hydroxylase after oral administration, indicating the potential for neurological applications (Röver et al., 1997).

GPR119 Agonists for Metabolic Disorders

Research has identified derivatives of benzenesulfonamides as novel GPR119 agonists. GPR119 is a receptor involved in glucose homeostasis and lipid metabolism, making these compounds potential candidates for treating metabolic disorders like diabetes (Yu et al., 2014).

Cyclooxygenase-2 (COX-2) Inhibitors

Some benzenesulfonamide derivatives have been identified as selective cyclooxygenase-2 (COX-2) inhibitors. COX-2 inhibitors are important in the treatment of inflammation and pain. The presence of a fluorine atom in such compounds has been shown to increase their selectivity and potency as COX-2 inhibitors, suggesting potential use in anti-inflammatory therapies (Hashimoto et al., 2002).

Antimicrobial and Anticancer Activities

Benzenesulfonamide derivatives have demonstrated promising antimicrobial and anticancer activities. Studies have shown that these compounds can be more effective than standard drugs in certain contexts, and their structure-activity relationships (SAR) have been explored for optimizing their therapeutic potential (Kumar et al., 2014).

Enantioselective Fluorination

The fluorine-containing benzenesulfonamides have been used in enantioselective fluorination reactions, catalyzed by chiral palladium complexes. These reactions are significant in organic synthesis, particularly in the pharmaceutical industry for the production of enantiomerically pure compounds (Wang et al., 2014).

Neuroprotective Effects

Some studies have explored the neuroprotective effects of these compounds. For example, derivatives of benzenesulfonamide have been investigated for their ability to prevent cerebral vasospasm, a complication of subarachnoid hemorrhage, suggesting their potential in neuroprotective therapies (Zuccarello et al., 1996).

properties

IUPAC Name

N-[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O3S/c17-12-6-8-14(9-7-12)19-11-13(10-16(19)20)18-23(21,22)15-4-2-1-3-5-15/h1-9,13,18H,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWLVFKOQGCCGOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)F)NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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